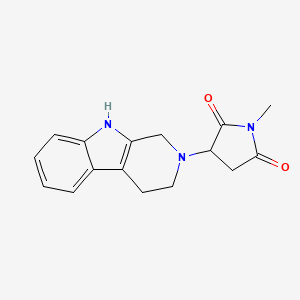![molecular formula C22H23N5O3 B11186800 2-(4-methoxyphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione](/img/structure/B11186800.png)
2-(4-methoxyphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[87003,8011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Core Structure: This step involves the construction of the tetracyclic core through a series of cyclization reactions.
Functional Group Modifications: Introduction of the methoxyphenyl and trimethyl groups through substitution reactions.
Final Cyclization and Purification: The final step involves the cyclization to form the pentazatetracyclic structure, followed by purification using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: Various substitution reactions can be performed to introduce new functional groups or to replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Methoxyphenyl)-13-methyl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one .
- 14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene.
Uniqueness
What sets 2-(4-methoxyphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[87003,8011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione apart is its unique tetracyclic structure and the specific functional groups it contains
Properties
Molecular Formula |
C22H23N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione |
InChI |
InChI=1S/C22H23N5O3/c1-11-23-21-25-20(29)18-16(12-5-7-13(30-4)8-6-12)17-14(24-19(18)27(21)26-11)9-22(2,3)10-15(17)28/h5-8,16,24H,9-10H2,1-4H3,(H,23,25,26,29) |
InChI Key |
OZRNZFKRAWCATG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=CC=C(C=C5)OC)C(=O)NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methanesulfonyl-N-[(2-methylphenyl)methyl]-4-oxo-1,5-diazacycloundecane-8-carboxamide](/img/structure/B11186717.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B11186720.png)
![2''-amino-6',6',7''-trimethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile](/img/structure/B11186728.png)
![6-(furan-2-yl)-9-(4-methoxyphenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11186729.png)
![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11186732.png)
![4-tert-butyl-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11186735.png)
![1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B11186743.png)
![N-[3-Tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-YL]-3,4-difluorobenzamide](/img/structure/B11186744.png)
![N-(3,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11186747.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11186752.png)
![2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B11186757.png)
![1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B11186771.png)

![9-[4-(benzyloxy)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11186798.png)
